1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride
Overview
Description
1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanol moiety. This compound is often used as a semi-flexible linker in the development of bifunctional protein degraders, particularly in the field of targeted protein degradation . The presence of the piperidine ring makes it a valuable building block in medicinal chemistry due to its pharmacological properties .
Mechanism of Action
Target of Action
Similar compounds with a 4-aryl piperidine structure are often used as semi-flexible linkers in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .
Mode of Action
It’s known that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
It’s known that protacs typically work by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Result of Action
In general, the result of protac action is the degradation of the target protein, which can have various downstream effects depending on the specific role of the target protein .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation
Cellular Effects
As a component in PROTAC development, it may influence cellular function by targeting specific proteins for degradation
Molecular Mechanism
As a component in PROTAC development, it may bind to specific proteins and target them for degradation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Introduction of the Ethanol Moiety: The ethanol group is added via nucleophilic substitution reactions, often using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium borohydride, lithium aluminum hydride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bifunctional protein degraders for targeted protein degradation.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness: 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride is unique due to its specific structure, which provides a balance of flexibility and rigidity, making it an ideal linker for targeted protein degradation. Its ability to form stable ternary complexes enhances its effectiveness in degrading target proteins .
Properties
IUPAC Name |
1-(2-piperidin-4-ylphenyl)ethanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(15)12-4-2-3-5-13(12)11-6-8-14-9-7-11;/h2-5,10-11,14-15H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJGZLKGGFRVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2CCNCC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.